molecular formula C12H20Cl2N2 B8817297 (R)-1-benzyl-3-Aminopiperidine Dihydrochloride

(R)-1-benzyl-3-Aminopiperidine Dihydrochloride

Cat. No. B8817297
M. Wt: 263.20 g/mol
InChI Key: ZMXHMHRIRGUODO-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199147B2

Procedure details

A 4N-hydrochloric acid/1,4-dioxane solution (4 ml) was added to a solution of tert-butyl 1-benzyl-3-piperidinylcarbamate (0.448 g, 1.54 mmol) in tetrahydrofuran (4 ml) and stirred overnight. After the solvent was distilled off under reduced pressure, diethyl ether was added to the residue to precipitate a solid, and the supernatant was decanted and then dried under reduced pressure to obtain 1-benzyl-3-piperidinamine dihydrochloride (0.384 g, 95%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH:21]C(=O)OC(C)(C)C)[CH2:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[ClH:1].[ClH:1].[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH2:21])[CH2:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
0.448 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.384 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07199147B2

Procedure details

A 4N-hydrochloric acid/1,4-dioxane solution (4 ml) was added to a solution of tert-butyl 1-benzyl-3-piperidinylcarbamate (0.448 g, 1.54 mmol) in tetrahydrofuran (4 ml) and stirred overnight. After the solvent was distilled off under reduced pressure, diethyl ether was added to the residue to precipitate a solid, and the supernatant was decanted and then dried under reduced pressure to obtain 1-benzyl-3-piperidinamine dihydrochloride (0.384 g, 95%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH:21]C(=O)OC(C)(C)C)[CH2:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[ClH:1].[ClH:1].[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH2:21])[CH2:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
0.448 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.384 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.